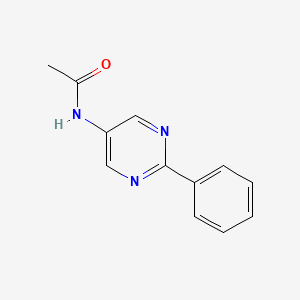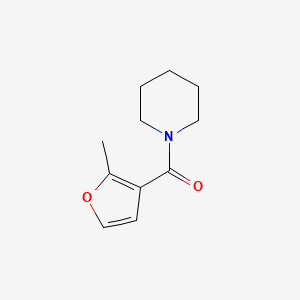
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone, also known as MFPMM, is a chemical compound that has gained interest in scientific research due to its potential application in drug discovery and development. MFPMM belongs to the class of piperidine derivatives and has a molecular formula of C14H19NO2.
Mécanisme D'action
The mechanism of action of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and cyclin-dependent kinases. Additionally, this compound has been found to modulate the expression of genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. This compound also inhibits the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis. In the brain, this compound reduces oxidative stress and inflammation by modulating the expression of antioxidant enzymes and cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Methylfuran-3-yl)-piperidin-1-ylmethanone in lab experiments is its potent anticancer and neuroprotective activity. This compound has been shown to be effective at low concentrations, making it a promising candidate for drug development. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are several future directions for research on (2-Methylfuran-3-yl)-piperidin-1-ylmethanone. One area of interest is the development of this compound analogues with improved potency and selectivity for specific cancer types. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, the potential use of this compound in combination with other anticancer drugs or therapies is also an area of interest.
Méthodes De Synthèse
The synthesis of (2-Methylfuran-3-yl)-piperidin-1-ylmethanone involves the reaction of 2-methylfuran-3-carboxylic acid with piperidine and thionyl chloride, followed by the addition of methylamine. The resulting compound is then purified using column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
(2-Methylfuran-3-yl)-piperidin-1-ylmethanone has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders. Several studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(2-methylfuran-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-10(5-8-14-9)11(13)12-6-3-2-4-7-12/h5,8H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZQLMWWRZEELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)
![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7539785.png)
![N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7539801.png)
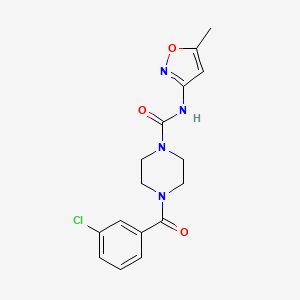

![[4-[(7-Hydroxyisoquinolin-8-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B7539827.png)
![N-[5-[2-(3-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7539831.png)
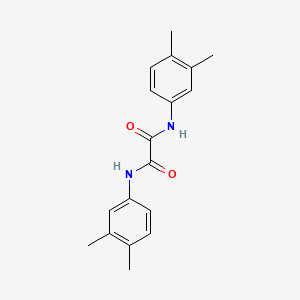

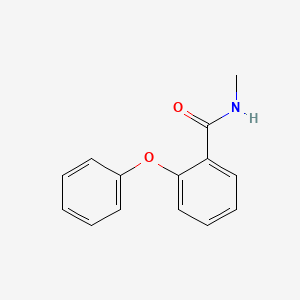

![[2-Oxo-2-(pentan-3-ylamino)ethyl] 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7539871.png)
